Physical Property Differentiation: Melting Point and Crystalline Form vs. 2‑Bromo‑5‑chloro‑3‑nitropyridine
2‑Bromo‑3‑chloro‑5‑nitropyridine (58‑61 °C) exhibits a melting point approximately 16‑18 °C lower than that of its positional isomer 2‑bromo‑5‑chloro‑3‑nitropyridine (75‑78 °C) . This difference reflects the distinct intermolecular packing induced by the 2‑bromo‑3‑chloro‑5‑nitro arrangement versus the 2‑bromo‑5‑chloro‑3‑nitro pattern. The lower melting point may correlate with a higher solubility in organic solvents, a property that can be advantageous in solution‑phase reactions and formulation [1].
| Evidence Dimension | Melting point (solid‑state thermal property) |
|---|---|
| Target Compound Data | 58‑61 °C |
| Comparator Or Baseline | 2‑Bromo‑5‑chloro‑3‑nitropyridine (CAS 75806‑86‑9): 75‑78 °C (TCI range: 75.0‑79.0 °C; literature: 77 °C) |
| Quantified Difference | Δ ≈ 16‑18 °C lower for the target compound |
| Conditions | Differential scanning calorimetry / capillary melting point determination |
Why This Matters
Physical form directly impacts handling, solubility, and formulation; a lower melting point may simplify processing in certain synthetic workflows.
- [1] Nbinno. (2023). Exploring the Feasibility of 2-Bromo-3-Chloro-5-Nitropyridine: 'good solubility' in organic solvents. View Source
